molecular formula C9H8F2O3 B143665 3-(difluoromethoxy)-4-methoxybenzaldehyde CAS No. 153587-11-2

3-(difluoromethoxy)-4-methoxybenzaldehyde

Cat. No.: B143665
CAS No.: 153587-11-2
M. Wt: 202.15 g/mol
InChI Key: ZIOBKYXYQVFUJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-4-methoxybenzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(difluoromethoxy)-4-methoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical pathways.

    Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity to the active sites of enzymes, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition or activation of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethoxy)-4-methoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to molecular targets and provide unique properties compared to similar compounds .

Properties

IUPAC Name

3-(difluoromethoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOBKYXYQVFUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397607
Record name 3-Difluoromethoxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153587-11-2
Record name 3-Difluoromethoxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With vigorous stirring, chlorodifluoromethane is introduced into a mixture of 200 g of isovanillin, 6.7 g of benzyltrimethylammonium chloride, 314 g of 50% strength aqueous sodium hydroxide solution and 2 l of dioxane for approximately 2 h. The mixture is subsequently partitioned between ice-water and ethyl acetate, the organic phase is separated off, the aqueous phase is extracted twice with ethyl acetate and the combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure. To remove unreacted isovanillin, the oil is chromatographed over neutral silica gel using toluene. Evaporation of the eluate gives 249 g of 3-difluoromethoxy-4-methoxybenzaldehyde as an oil.
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0 (± 1) mol
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200 g
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6.7 g
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2 L
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